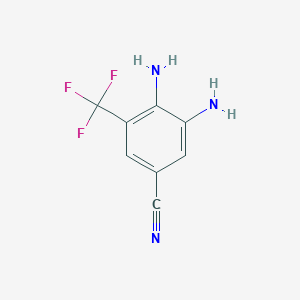

3,4-Diamino-5-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-Diamino-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H6F3N3 . It has a molecular weight of 201.15 .

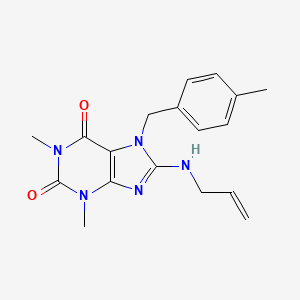

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzonitrile core with amino (-NH2) groups attached at the 3rd and 4th positions and a trifluoromethyl (-CF3) group attached at the 5th position .Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 343.2±42.0 °C, and its predicted density is 1.44±0.1 g/cm3 . The compound has a predicted pKa value of 1.13±0.10 .Wissenschaftliche Forschungsanwendungen

High Voltage Lithium Ion Battery Electrolytes

A study by Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. The additive significantly improved the cyclic stability of the cathode, demonstrating the potential of trifluoromethyl benzonitrile derivatives in enhancing battery performance (Huang et al., 2014).

Continuous Flow Chemical Synthesis

Dunn et al. (2018) discussed the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation under continuous flow conditions. The research highlighted efficient base screening and process development for producing 3-iodo regioisomer, showcasing the utility of trifluoromethyl benzonitrile derivatives in synthetic organic chemistry (Dunn et al., 2018).

Heterocyclic Disazo Dyes Synthesis

Tsai and Wang (2007) presented the synthesis of pyrazolo[1,5-a]pyrimidine heterocyclic disazo dyes from hetarylmalononitriles, including benzothiazolylmalononitrile. These dyes' solvatochromic behavior was evaluated, demonstrating the application of trifluoromethyl benzonitrile derivatives in developing new materials with specific optical properties (Tsai & Wang, 2007).

Efficient Synthetic Process for Derivatives

Li et al. (2009) developed an efficient and nonchromatographic process for the multihundred gram production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile, demonstrating the scalability of synthetic methods for producing this class of compounds for further research applications (Li et al., 2009).

Charge Transfer State Determination in Photochemistry

A study by Techert and Zachariasse (2004) determined the molecular structure of photoexcited crystalline 4-(diisopropylamino)benzonitrile using time-resolved X-ray diffraction. This research contributes to understanding the charge transfer states in photochemistry, highlighting the role of trifluoromethyl benzonitrile derivatives in advanced spectroscopic analyses (Techert & Zachariasse, 2004).

Eigenschaften

IUPAC Name |

3,4-diamino-5-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(3-12)2-6(13)7(5)14/h1-2H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIFWZKDVRJGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2585510.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![Methyl 4-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2585513.png)

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2585518.png)

![Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate](/img/structure/B2585519.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2585525.png)